2-chloro-1-(1,2-thiazol-3-yl)ethan-1-one
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Overview
Description
2-chloro-1-(1,2-thiazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1,2-thiazol-3-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(1,2-thiazol-3-yl)ethan-1-one with a suitable nucleophile. One common method is the reaction of 2-bromo-1-(1,2-thiazol-3-yl)ethan-1-one with thiourea under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1,2-thiazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used
Major Products Formed
Nucleophilic substitution: Products such as azides, thiocyanates, or substituted amines.
Oxidation: Products such as sulfoxides or sulfones.
Reduction: Products such as alcohols
Scientific Research Applications
2-chloro-1-(1,2-thiazol-3-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Used in the development of agrochemicals, dyes, and materials science
Mechanism of Action
The mechanism of action of 2-chloro-1-(1,2-thiazol-3-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another thiazole derivative with similar chemical properties.
1-(chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinyl methyl ether: A related compound with similar reactivity.
Uniqueness
2-chloro-1-(1,2-thiazol-3-yl)ethan-1-one is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
2275350-26-8 |
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Molecular Formula |
C5H4ClNOS |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
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